1,2-Benzoxazole-5-sulfonyl fluoride
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Overview
Description
1,2-Benzoxazole-5-sulfonyl fluoride is a heterocyclic compound that features a benzoxazole ring fused with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzoxazole-5-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with sulfonyl fluoride reagents under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions often occur under mild conditions with the aid of catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,2-Benzoxazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
1,2-Benzoxazole-5-sulfonyl fluoride can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl Fluoride Compounds: These compounds contain the sulfonyl fluoride group but have different core structures, affecting their reactivity and applications.
Uniqueness: this compound stands out due to its combination of the benzoxazole ring and sulfonyl fluoride group, which imparts unique chemical reactivity and potential for diverse applications .
Comparison with Similar Compounds
- 2-Aminobenzoxazole
- 2-Phenylbenzoxazole
- Benzoxazole-5-sulfonyl chloride
Properties
Molecular Formula |
C7H4FNO3S |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1,2-benzoxazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C7H4FNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H |
InChI Key |
FYQZWLNGKXYJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C=NO2 |
Origin of Product |
United States |
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